![molecular formula C29H24N4O3S B2735963 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide CAS No. 441290-65-9](/img/structure/B2735963.png)

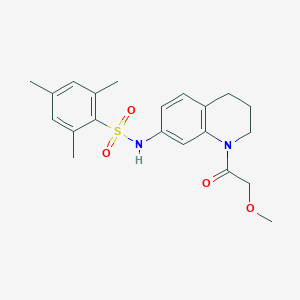

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

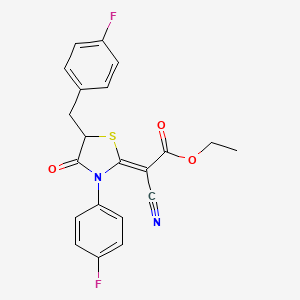

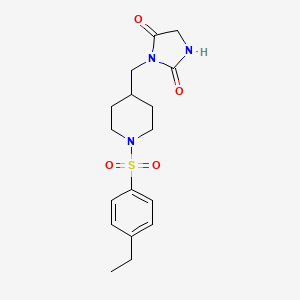

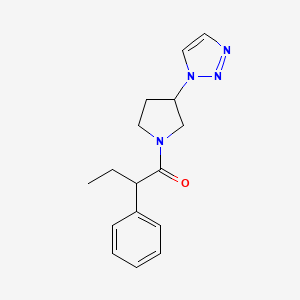

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C29H24N4O3S and its molecular weight is 508.6. The purity is usually 95%.

BenchChem offers high-quality N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

H3 Receptor Antagonism

Research has shown that derivatives of the benzimidazole and dihydroisoquinolinyl groups have been synthesized and evaluated for their potential as H3 receptor antagonists. These compounds, including analogs similar to N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide, demonstrate potent in vitro binding and functional activities at the H3 receptor. They exhibit good selectivity against other neurotransmitter receptors and ion channels, coupled with favorable pharmacokinetic properties and in vivo profiles (Zhou et al., 2012).

Catalytic Applications

Certain benzimidazole derivatives have been explored for their role in catalysis, particularly in the environmentally benign synthesis of polymers. For example, benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides show high catalytic activities towards ethylene polymerization and copolymerization with α-olefins, highlighting the potential of benzimidazole and its derivatives in catalytic processes (Sun et al., 2010).

Antimicrobial and Anti-inflammatory Activity

Derivatives similar to the compound have been synthesized and characterized, demonstrating marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some of these compounds also exhibit antimicrobial action, suggesting the potential of benzimidazole derivatives in developing new therapeutic agents (Zablotskaya et al., 2013).

Materials Science

In materials science, benzimidazole and isoquinolinyl derivatives are used in the synthesis of novel polyimides, which are known for their solubility in various organic solvents and ability to form transparent, tough, and flexible films. These properties are particularly valuable in the development of advanced materials for electronics and coatings (Imai et al., 1984).

Synthetic Methodologies

New synthetic methodologies involving benzimidazole and isoquinolinyl derivatives are continuously being developed, including the environmentally benign synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by novel Ru(II)-PNS(O) pincer complexes. These methods offer greener processes for synthesizing chemically and pharmaceutically important benzimidazoles, showcasing the significance of these compounds in sustainable chemistry (Luo et al., 2017).

Propriétés

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N4O3S/c34-29(30-24-9-5-8-22(18-24)28-31-26-10-3-4-11-27(26)32-28)21-12-14-25(15-13-21)37(35,36)33-17-16-20-6-1-2-7-23(20)19-33/h1-15,18H,16-17,19H2,(H,30,34)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJDGTIZTLFBDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-((4-(dimethylamino)benzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2735889.png)